Cas no 896048-57-0 (2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-4-(trifluoromethyl)phenylacetamide)

2-{6-(3-Methoxyphenyl)pyridazin-3-ylsulfanyl}-N-4-(trifluoromethyl)phenylacetamide is a synthetic organic compound featuring a pyridazine core functionalized with a 3-methoxyphenyl group and a sulfanylacetamide moiety linked to a 4-(trifluoromethyl)phenyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule targeting specific enzymatic or receptor pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxyphenyl and pyridazine components may contribute to binding affinity. Its well-defined chemical architecture allows for precise modifications, making it a valuable candidate for structure-activity relationship studies in drug discovery. Suitable for research applications requiring controlled reactivity and selectivity.
2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-4-(trifluoromethyl)phenylacetamide structure
896048-57-0 structure
Product name:2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-4-(trifluoromethyl)phenylacetamide
CAS No:896048-57-0
MF:C20H16F3N3O2S
MW:419.420153617859
CID:5871775
PubChem ID:18562262

2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-4-(trifluoromethyl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
    • 896048-57-0
    • 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
    • AKOS024618537
    • F1899-1285
    • 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
    • 2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-4-(trifluoromethyl)phenylacetamide
    • Inchi: 1S/C20H16F3N3O2S/c1-28-16-4-2-3-13(11-16)17-9-10-19(26-25-17)29-12-18(27)24-15-7-5-14(6-8-15)20(21,22)23/h2-11H,12H2,1H3,(H,24,27)
    • InChI Key: KUWDNGKUYBONFZ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C(F)(F)F)C=C1)(=O)CSC1=NN=C(C2=CC=CC(OC)=C2)C=C1

Computed Properties

  • Exact Mass: 419.09153242g/mol
  • Monoisotopic Mass: 419.09153242g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 89.4Ų

2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-4-(trifluoromethyl)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1899-1285-10μmol
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
896048-57-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1899-1285-5μmol
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
896048-57-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1899-1285-40mg
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
896048-57-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1899-1285-1mg
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
896048-57-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1899-1285-20mg
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
896048-57-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1899-1285-25mg
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
896048-57-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1899-1285-50mg
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
896048-57-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1899-1285-20μmol
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
896048-57-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1899-1285-4mg
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
896048-57-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1899-1285-10mg
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
896048-57-0 90%+
10mg
$79.0 2023-05-17

Additional information on 2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-4-(trifluoromethyl)phenylacetamide

2-{6-(3-Methoxyphenyl)pyridazin-3-ylsulfanyl}-N-4-(trifluoromethyl)phenylacetamide: A Comprehensive Overview

The compound 2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-4-(trifluoromethyl)phenylacetamide, identified by the CAS number 896048-57-0, represents a significant advancement in the field of organic chemistry. This molecule, with its intricate structure and functional groups, has garnered attention for its potential applications in drug discovery and material science. The compound's name itself is a testament to its complexity, with key components such as the pyridazine ring, methoxy group, and trifluoromethyl substituent playing pivotal roles in its chemical properties.

Recent studies have highlighted the importance of pyridazine derivatives in medicinal chemistry. The pyridazine ring, a six-membered aromatic structure with two nitrogen atoms, is known for its versatility and ability to participate in various chemical reactions. In this compound, the pyridazine ring is substituted with a methoxyphenyl group at position 6 and a sulfanyl group at position 3. These substitutions significantly influence the molecule's electronic properties and reactivity. The methoxy group, being an electron-donating substituent, enhances the electron density of the aromatic ring, while the sulfanyl group introduces sulfur-based interactions that can be critical in biological systems.

The acetamide moiety attached to the pyridazine ring further adds to the compound's functionality. Acetamides are commonly found in pharmaceutical agents due to their ability to form hydrogen bonds and their compatibility with various biological environments. In this case, the acetamide group is connected to a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group is a strong electron-withdrawing substituent, which can modulate the electronic environment of the phenyl ring and enhance the molecule's stability and lipophilicity.

Recent research has explored the potential of this compound as a lead molecule in drug design. Its unique combination of functional groups makes it an attractive candidate for targeting specific biological pathways. For instance, studies have shown that similar compounds can modulate enzyme activity or interact with specific receptors, suggesting potential applications in treating diseases such as cancer or neurodegenerative disorders.

The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions and coupling reactions. The use of advanced techniques such as microwave-assisted synthesis has enabled researchers to optimize reaction conditions and improve yield. These advancements not only highlight the importance of synthetic chemistry but also pave the way for further exploration into similar compounds.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its spectroscopic data, including UV-Vis and NMR spectra, provide valuable insights into its structural integrity and purity. These properties are essential for quality control during manufacturing processes and ensure consistent performance across different applications.

The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided detailed insights into its electronic structure, reactivity patterns, and potential interactions with biological targets. Such computational studies are instrumental in guiding experimental efforts and accelerating drug discovery processes.

In conclusion, 2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-4-(trifluoromethyl)phenylacetamide stands as a prime example of how intricate molecular design can lead to innovative solutions in chemistry and medicine. With ongoing research uncovering new possibilities for this compound, it remains at the forefront of scientific exploration.

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